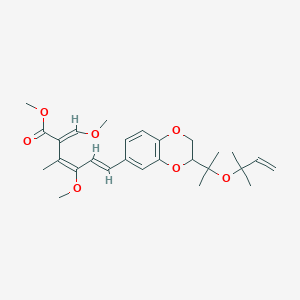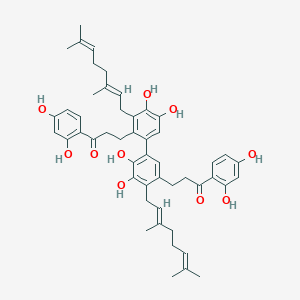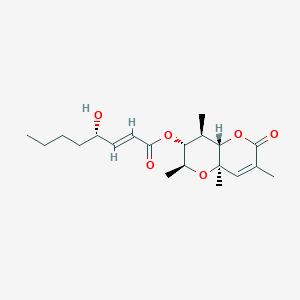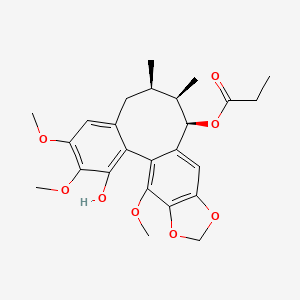![molecular formula C17H23N3O9 B1249522 2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid is a natural product found in Micromonospora with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- This compound is part of a class of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, derived from tartaric acid and α-amino acids. These compounds are valuable in exploring diverse chemical properties and biological activities (Guarna et al., 1999).
- Its structural analysis involves detailed characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, as demonstrated in studies involving similar bicyclic amino acid esters (Moriguchi et al., 2014).
Drug Development and Chemical Synthesis
- This compound serves as a platform for synthesizing various backbone-constrained γ-amino acid analogues, useful in drug development. It helps in creating analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
- It has been employed in the synthesis of potential metabolites for brain imaging agents, demonstrating its applicability in neuroscience research (Andersen et al., 1997).
Conformational Study and Molecular Modeling
- The compound aids in studying conformational aspects of molecules, which is critical in understanding drug-target interactions. For instance, the synthesis of enantiopure pyrrolizidinone amino acids from this compound class provides insights into their conformation-activity relationships (Dietrich & Lubell, 2003).
Enzyme Inhibition and Biological Activity
- A notable application is in the development of enzyme inhibitors, like the tyrosyl tRNA synthetase inhibitor SB-219383, highlighting its potential in antibiotic research (Houge-Frydrych et al., 2000).
Eigenschaften
Produktname |
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid |
|---|---|
Molekularformel |
C17H23N3O9 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C17H23N3O9/c18-9(5-7-1-3-8(21)4-2-7)14(24)19-10(16(25)26)11-12(22)17(27)6-29-15(13(17)23)20(11)28/h1-4,9-13,15,21-23,27-28H,5-6,18H2,(H,19,24)(H,25,26)/t9-,10?,11-,12-,13-,15-,17+/m0/s1 |
InChI-Schlüssel |
JOBDOAKLPNMGKV-DSPXQUDOSA-N |
Isomerische SMILES |
C1[C@]2([C@H]([C@@H](N([C@H]([C@@H]2O)O1)O)C(C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O)O |
Kanonische SMILES |
C1C2(C(C(N(C(C2O)O1)O)C(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N)O)O |
Synonyme |
N-tyrosyl-2-amino(2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo(3.2.1)oct-3-yl)acetic acid SB 219383 SB-219383 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-{5-[1-(3-{[bis(4-fluorophenyl)acetyl]amino}propyl)-4-piperidinyl]-2,4-difluorophenyl}-2-methylpropanamide](/img/structure/B1249458.png)


![5-[(E)-5-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B1249462.png)